Acyclovir-Natrium
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Acyclovir involves alkylation of 5-aminoimidazole-4-carboxamide with 3-oxy-4-chlorobutanol acetate, followed by condensation with benzoyl othiocyanate by heating reflux, in acetone .Molecular Structure Analysis
The molecular formula of Acyclovir Sodium is C8H11N5NaO3 . The molecular weight is 248.19 . The structure of Acyclovir Sodium was determined and optimized at the MP2 and B3LYP quantum chemical levels of theory .Chemical Reactions Analysis
Acyclovir Sodium has been found to react with dextrose upon dilution prior to parenteral administration, a type of interaction known as the Maillard reaction .Physical And Chemical Properties Analysis
Acyclovir Sodium is a white to off-white, crystalline powder . The maximum solubility in water at 25°C exceeds 100 mg/mL .Wissenschaftliche Forschungsanwendungen
Antivirales Medikament
Acyclovir (ACV) ist ein wirksames und selektives antivirales Medikament . Es ist eines der am häufigsten verwendeten antiviralen Medikamente weltweit . Es gilt aufgrund seiner hohen Selektivität und geringen Zytotoxizität als Beginn einer neuen Ära der antiviralen Therapie .
Behandlung von Herpesviren
Acyclovir wird zur Behandlung von Herpesviren wie Herpes-simplex-Virus (HSV), Varizella-Zoster-Virus (VZV) und Epstein-Barr-Virus (EB) effektiv eingesetzt, mit geringem Einfluss auf normale Zellen .
Kontrolle von Toxizitätslevel
Die Untersuchung der Toxikologie von Acyclovir und die Verwendung geeigneter Nachweismethoden zur Kontrolle seiner Toxizität auf einem sicheren Level sind für medizinische Bemühungen und die menschliche Gesundheit von größter Bedeutung .
Inhibition der viralen Kodierung
Acyclovir hat die Fähigkeit, die virale Kodierung zu hemmen . Dieser Mechanismus ist entscheidend für seine Wirksamkeit als antivirales Medikament.
Synthetisches Nukleosid-Analog
Acyclovir gehört zu einer Klasse von antiviralen Medikamenten, die als synthetische Nukleosid-Analoga bekannt sind . Diese Klasse von Medikamenten ist für ihre Bioverfügbarkeit und mittlere Plasmahalbwertszeit bekannt.
Behandlung von HSV-Infektionen
Die derzeitige Behandlungsoption für HSV-Infektionen ist die Verschreibung eines antiviralen Medikaments, Acyclovir . Sowohl Orofazial- als auch Genital-HSV haben in Industrie- und Entwicklungsländern zu schwerwiegenden, weit verbreiteten Infektionen geführt, und mehr als ein Drittel der Bevölkerung leidet unter klinisch rezidivierenden Infektionen .
Herstellungsmethoden und synthetische Materialien
Eine umfassende Zusammenfassung der bestehenden Herstellungsmethoden und synthetischen Materialien, wie 5-Aminoimidazol-4-carboxamid, Guanin und dessen Derivate sowie anderer Purinderivate, wird präsentiert, um die Herstellung von Acyclovir im Detail zu erläutern .
Analytische Verfahren für toxikologische Studien
Wertvolle analytische Verfahren für die toxikologischen Studien von Acyclovir, die für die menschliche Anwendung und Dosierung unerlässlich sind, werden ebenfalls hervorgehoben . Analytische Methoden, darunter Spektrophotometrie, Hochleistungsflüssigkeitschromatographie (HPLC), Flüssigkeitschromatographie/Tandem-Massenspektrometrie (LC-MS/MS), elektrochemische Sensoren, molekular geprägte Polymere (MIPs) und Durchflussinjektion-Chemilumineszenz (FI-CL), werden ebenfalls hervorgehoben .
Wirkmechanismus
Target of Action
Acyclovir sodium, a guanosine analog , primarily targets the herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as herpes simplex, varicella zoster, and herpes zoster .
Mode of Action
Acyclovir sodium works by selectively inhibiting the replication of the herpes simplex virus and varicella-zoster virus . After intracellular uptake, it is converted to acyclovir monophosphate by virally-encoded thymidine kinase . This compound then binds to HSV-thymidine kinases and inactivates viral DNA polymerase, which inhibits viral replication .
Biochemical Pathways
The primary biochemical pathway affected by acyclovir sodium involves the inhibition of viral DNA replication. By binding to and inactivating the viral DNA polymerase, acyclovir sodium prevents the virus from replicating its DNA, thereby stopping the spread of the virus .
Pharmacokinetics
The pharmacokinetics of acyclovir sodium involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 15–20% when taken orally . The drug is metabolized in the liver and has an elimination half-life of 2–4 hours . Approximately 90 to 95 percent of acyclovir is excreted in the urine within the first 12 hours after the start of infusion .
Result of Action
The result of acyclovir sodium’s action is the significant therapeutic benefit in treating conditions caused by the herpes simplex virus and varicella-zoster virus . It shortens the clinical course of herpes simplex infections and suppresses reactivation of infection during the period of drug administration .
Action Environment
The action of acyclovir sodium can be influenced by various environmental factors. For instance, the efficacy of the drug can be maximized by early initiation of treatment, especially in non-primary infection . Caution should accompany the prophylactic use of acyclovir due to the theoretical risk of the emergence of viral strains resistant to acyclovir .
Safety and Hazards
Zukünftige Richtungen
While Acyclovir Sodium is an effective and selective antiviral drug, it does not cure the infections but can speed healing of the sores, decrease pain/itching/formation of new sores, and lower the risk of other problems from the virus . Future research may focus on improving the efficacy of the drug and exploring new applications.
Biochemische Analyse
Biochemical Properties
Acyclovir sodium is a synthetic purine nucleoside analogue that exhibits inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV) . The inhibitory activity of acyclovir sodium is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV . This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue .
Cellular Effects
Acyclovir sodium has been shown to inhibit DNA synthesis and viral replication by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA . This results in the termination of the growing viral DNA chain . The greater antiviral activity of acyclovir sodium against HSV compared with VZV is due to its more efficient phosphorylation by the viral TK .
Molecular Mechanism
The molecular mechanism of acyclovir sodium involves its conversion to acyclovir monophosphate by virus-specific thymidine kinase, then further conversion to acyclovir triphosphate by other cellular enzymes . Acyclovir triphosphate inhibits DNA synthesis and viral replication by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA .
Temporal Effects in Laboratory Settings
It is known that acyclovir sodium is a synthetic purine nucleoside analogue with inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV) .
Dosage Effects in Animal Models
The effects of acyclovir sodium vary with different dosages in animal models. For instance, in dogs, it is administered at 10 mg/kg orally every 6 hours for 5 days for neonatal CHV-1 treatment
Metabolic Pathways
Acyclovir sodium is converted to acyclovir monophosphate by virus-specific thymidine kinase . This monophosphate is then converted to the diphosphate form by guanylate kinase, and finally to acyclovir triphosphate by various cellular enzymes .
Transport and Distribution
Acyclovir sodium is widely distributed in the body, including the brain, kidney, lungs, liver, spleen, muscle, uterus, vagina, and cerebrospinal fluid . The volume of distribution of acyclovir sodium is approximately 0.6L/kg .
Subcellular Localization
Given its mechanism of action, it is likely that acyclovir sodium localizes to the nucleus where it inhibits DNA synthesis and viral replication .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway of Acyclovir sodium involves the conversion of Acyclovir to its sodium salt form.", "Starting Materials": [ "2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one (Acyclovir)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Water (H2O)" ], "Reaction": [ "Dissolve Acyclovir in water", "Add sodium hydroxide to the solution and stir", "Cool the solution and add sodium bicarbonate", "Filter the precipitated Acyclovir sodium salt", "Wash the salt with water and dry" ] } | |
69657-51-8 | |
Molekularformel |
C8H10N5NaO3 |
Molekulargewicht |
247.19 g/mol |
IUPAC-Name |
sodium;2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethanolate |
InChI |
InChI=1S/C8H10N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3H,1-2,4H2,(H3,9,11,12,15);/q-1;+1 |
InChI-Schlüssel |
DZPBMANDXYVOIB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC2=C(N1COCCO)N=C(N=C2[O-])N.[Na+] |
SMILES |
C1=NC2=C(N1COCCO)N=C([N-]C2=O)N.[Na+] |
Kanonische SMILES |
C1=NC2=C(N1COCC[O-])N=C(NC2=O)N.[Na+] |
Aussehen |
Solid powder |
Color/Form |
Crystals from methanol Crystals from ethanol White, crystalline powde |
melting_point |
256.5-257 °C MP: Decomposes 256.5 - 257 °C |
69657-51-8 | |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
1.41mg/mL at 25°C White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/ In water, 1,620 mg/L at 25 °C Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol 0.2 mg/mL in alcohol 9.08e+00 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
9-((2-Hydroxyethoxy)methyl)guanine Aci Sanorania Aci-Sanorania Acic Aciclobeta Aciclostad Aciclovir Aciclovir Alonga Aciclovir Sanorania aciclovir von ct Aciclovir-Sanorania Acifur Acipen Solutab Acivir Activir Acyclo V Acyclo-V Acycloguanosine Acyclovir Acyclovir Sodium Alonga, Aciclovir Antiherpes Creme Avirax Cicloferon Clonorax Cusiviral Genvir Herpetad Herpofug Herpotern Herpoviric Isavir Laciken Mapox Maynar Milavir Opthavir Sodium, Acyclovir Solutab, Acipen Supraviran Viclovir Vipral Virax Puren Virax-Puren ViraxPuren Virherpes Virmen Virolex Virupos Virzin Wellcome 248U Wellcome-248U Wellcome248U Zoliparin Zovirax Zycli |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Acyclovir sodium itself is a prodrug that requires activation within infected cells. It becomes phosphorylated by viral thymidine kinase, an enzyme present in higher concentrations in herpesvirus-infected cells. [, , , ] This phosphorylation converts acyclovir into acyclovir triphosphate, its active form. Acyclovir triphosphate then competitively inhibits viral DNA polymerase, effectively halting viral DNA replication. [, , , ]
A: No, acyclovir sodium exhibits specific activity against herpesviruses, including herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), Epstein-Barr virus (EBV), and cytomegalovirus (CMV). [, , , ] Its selective action on viral enzymes makes it less toxic to normal human cells. [, ]
A: Acyclovir sodium has the molecular formula C8H11N5NaO3 and a molecular weight of 249.2 g/mol. []
A: Studies have shown acyclovir sodium to be highly stable in both dextrose 5% w/v and sodium chloride 0.9% w/v injections. [] The drug remained stable with minimal decomposition after 37 days of storage at both 25°C and 5°C. []
A: Acyclovir sodium has limited oral bioavailability (20-30%) and a short half-life (2-3 hours) with poor plasma protein binding. []
A: Researchers are investigating various drug delivery systems to overcome the limitations of conventional acyclovir sodium therapy. Some of these strategies include: * Solid lipid microparticles: This approach aims to improve bioavailability by encapsulating the drug within lipid carriers. [] * Controlled-release matrix tablets: Utilizing natural polymers like tamarind seed polysaccharides, these tablets allow for a sustained release of the drug over an extended period. [] * Elastic liposomes: These liposomes demonstrate enhanced transdermal flux and improved drug entrapment efficiency compared to conventional liposomes. [] * Multivesicular liposomes: This system provides a sustained release profile, with approximately 70% of the drug released over 96 hours. []
A: Yes, research indicates the potential for transdermal delivery of acyclovir sodium. Elastic liposomes have shown promising results, achieving higher transdermal flux and deeper skin penetration compared to conventional formulations. []
A: Acyclovir sodium exhibits good tissue penetration, including into the cerebrospinal fluid, which is crucial for treating herpes simplex encephalitis. [, , ]
A: Yes, resistance to acyclovir sodium can occur, particularly in immunocompromised patients. [, ] This resistance is often associated with mutations in the viral thymidine kinase gene, leading to reduced or altered enzyme activity. []
A: Foscarnet sodium, a direct inhibitor of viral DNA polymerase, has shown effectiveness against acyclovir-resistant strains. [] Continuous infusion of high-dose acyclovir sodium has also been successful in treating some resistant cases. []
A: While generally well-tolerated, acyclovir sodium can cause side effects such as nausea, vomiting, diarrhea, headache, and renal dysfunction. [] The intravenous formulation, particularly at high concentrations, has been associated with tissue necrosis at the injection site. []
A: Several factors contribute to the severity of extravasation injuries, including the concentration of the acyclovir sodium solution, the volume extravasated, and the pH of the solution. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.